molecular formula C25H23N3O4S B12125789 (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12125789
M. Wt: 461.5 g/mol
InChI Key: ILZLNUZDJMUQAV-JWGURIENSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo-triazine core fused with a benzylidene group and substituted with prop-2-en-1-yloxy and 4-propoxybenzyl moieties. Its Z-configuration at the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions. The compound’s design leverages electron-rich aromatic systems and flexible alkoxy chains, which are hypothesized to enhance binding affinity in biological targets or material applications.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2Z)-2-[(2-prop-2-enoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H23N3O4S/c1-3-13-31-19-11-9-17(10-12-19)15-20-23(29)26-25-28(27-20)24(30)22(33-25)16-18-7-5-6-8-21(18)32-14-4-2/h4-12,16H,2-3,13-15H2,1H3/b22-16-

InChI Key

ILZLNUZDJMUQAV-JWGURIENSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine core with 2-(prop-2-en-1-yloxy)benzaldehyde under basic conditions.

    Attachment of the propoxybenzyl group: This is typically done through nucleophilic substitution reactions using 4-propoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and propoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Activity and QSAR Insights

highlights the importance of steric and electrostatic fields in acetylcholinesterase (AChE) inhibition by benzylidene derivatives. Key findings applicable to the target compound include:

  • Steric Effects : Bulky substituents (e.g., 4-propoxybenzyl) may occupy hydrophobic pockets in AChE, enhancing inhibitory activity. This aligns with the high R² value (0.972) of the QSAR model, indicating strong structural dependency .
  • Electrostatic Effects: Electron-withdrawing groups (e.g., triazine-dione) could polarize the benzylidene double bond, improving interactions with AChE’s catalytic anionic site. The cyano group in 11b may mimic this effect, though its smaller size limits potency compared to the target compound’s extended alkoxy chains .

Performance and Stability

The lower yield of compound 12 (57%) suggests synthetic challenges in forming pyrimido-quinazoline systems, which the target compound’s triazine core might mitigate through optimized cyclization .

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